molecular formula C31H34N2O5 B2862873 5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 2241128-79-8

5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B2862873
CAS No.: 2241128-79-8
M. Wt: 514.622
InChI Key: PHXUUFXQOQUCOT-UHFFFAOYSA-N
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Description

This compound features a fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis and organic chemistry. Its structure includes a phenyl-ethyl-methylamino backbone with dimethyl and oxopentanoic acid substituents, which may confer steric bulk and influence solubility or reactivity. The Fmoc group enhances stability during synthetic processes, particularly in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

5-[2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O5/c1-31(2,19-29(35)36)18-28(34)33(3)17-16-21-12-14-22(15-13-21)32-30(37)38-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27H,16-20H2,1-3H3,(H,32,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXUUFXQOQUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N(C)CCC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fmoc Groups

The following compounds share the Fmoc moiety but differ in backbone and substituents:

Compound Name (CAS) Backbone Structure Key Substituents Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) Piperazine ring Acetic acid side chain Peptide synthesis, heterocyclic chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) Butanoic acid Methylamino, methoxy groups Drug development, SPPS intermediates
Fmoc-l-leucine (2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid) Leucine amino acid Branched alkyl chain Peptide synthesis, PPARγ ligand studies
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid (927637-85-2) Propionic acid Branched methyl group Material science, polymer chemistry
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (1340291-71-5) Thiophene ring Heterocyclic sulfur Organic electronics, catalysis

Key Observations :

  • Backbone Diversity: The target compound’s phenyl-ethyl-methylamino backbone contrasts with amino acids (e.g., leucine), heterocycles (piperazine, thiophene), and simple carboxylic acids.
  • Substituent Effects: Dimethyl groups in the target compound enhance steric hindrance compared to linear chains (e.g., hexanoic acid derivatives in ).
  • Functional Groups : Methoxy and oxo groups in analogues influence polarity and hydrogen-bonding capacity .

Computational Similarity Analysis

  • Tanimoto/Dice Indexes : Structural similarity metrics (e.g., Tanimoto_morgan) quantify overlap in molecular fingerprints. For example, the target compound and Fmoc-l-leucine may share ~60% similarity due to shared Fmoc and carboxylic acid groups .
  • CANDO Proteomic Profiling: Unlike structural methods, CANDO compares proteome-wide interaction signatures. The target compound’s phenyl-ethyl-methylamino group may yield distinct interactions compared to piperazine or thiophene derivatives, suggesting divergent biological effects .

Bioactivity and Functional Correlations

  • Bioactivity Clustering: Compounds with similar structures (e.g., Fmoc-protected amino acids) cluster by mode of action, as seen in NCI-60 and PubChem data . For instance, Fmoc-l-leucine and the target compound may exhibit overlapping bioactivity in PPARγ modulation .
  • Protein Target Interactions : The phenyl group in the target compound could enhance binding to aromatic residue-rich proteins (e.g., kinases), unlike aliphatic or heterocyclic analogues .

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